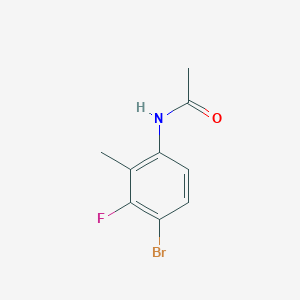
N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide
Cat. No. B8497978
M. Wt: 246.08 g/mol
InChI Key: JNFINMITONPMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796256B2
Procedure details


To a solution of N-(3-Fluoro-2-methylphenyl)acetamide (39 mmol) in acetic acid (50 mL) was added bromine (40 mmol) in dropwise fashion. After stirring at rt for 2 days, the precipitated product was filtered, washed with water, and dried under high vacuum. N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide was obtained as a white solid.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[Br:13]Br>C(O)(=O)C>[Br:13][C:7]1[CH:6]=[CH:5][C:4]([NH:8][C:9](=[O:11])[CH3:10])=[C:3]([CH3:12])[C:2]=1[F:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=CC1)NC(C)=O)C
|
|
Name
|
|
|
Quantity
|
40 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at rt for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C=C1)NC(C)=O)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
